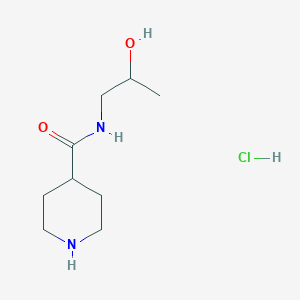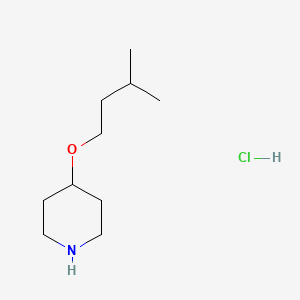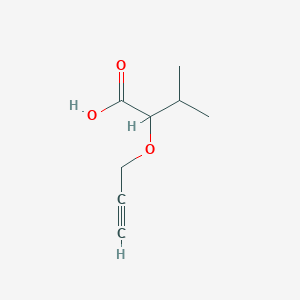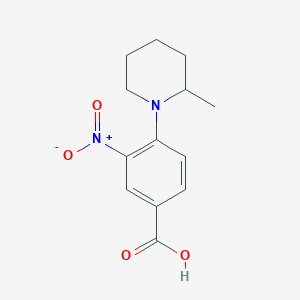![molecular formula C10H8F2O4 B1454084 (2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid CAS No. 1250806-18-8](/img/structure/B1454084.png)
(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid
Vue d'ensemble
Description
“(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid” is a compound that has been mentioned in the context of being a part of certain complex structures . It is also mentioned in a patent related to immunomodulators .
Molecular Structure Analysis
The molecular structure of compounds containing the “(2,3-Dihydrobenzo[1,4]dioxin-6-yl)” moiety has been studied using single crystal X-ray diffraction .Applications De Recherche Scientifique
Pharmacological Characteristics and Antioxidant Activity
Pharmacological Characteristics of Vanillic Acid
Vanillic acid, a dihydroxybenzoic acid analog, showcases effective antioxidant, anti-inflammatory, and neuroprotective properties. Its pharmacological impact on oxidative stress-induced neurodegeneration highlights the compound's potential in treating various diseases (A. Ingole et al., 2021).
Analytical Methods for Antioxidant Activity
The review on analytical methods used in determining antioxidant activity emphasizes the significance of various assays, such as ORAC, HORAC, and ABTS, for assessing the antioxidant capacity of compounds, suggesting a framework for evaluating the antioxidant potential of related compounds (I. Munteanu & C. Apetrei, 2021).
Environmental and Toxicological Studies
Dioxin Characterization in Environmental Safety
A study on the sources of 1,2,8,9-tetrachlorodibenzo-p-dioxin in the aquatic environment reveals insights into the environmental impact and potential toxicity of chlorinated dioxins, providing a methodological approach for investigating related compounds in environmental and safety contexts (R. Wenning et al., 1992).
Gallic Acid's Pharmacological Activities
Gallic acid's anti-inflammatory mechanisms, involving MAPK and NF-κB signaling pathways, demonstrate its potential in treating inflammation-related diseases. This illustrates how studies on the pharmacological activities of similar compounds can inform research applications (Jinrong Bai et al., 2020).
Analytical and Environmental Reviews
Analytical Methods for Determining Antioxidant Activity
An in-depth review of the tests used for antioxidant activity determination provides a comprehensive overview of methods applicable to studying compounds like “(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid” for their antioxidant properties (I. Munteanu & C. Apetrei, 2021).
Polymers Based on Divalent Metal Salts
The review on polymers derived from divalent metal salts of p-aminobenzoic acid suggests potential synthetic pathways and applications for similar compounds in creating metal-incorporated polymers, hinting at synthetic and application-oriented research directions (H. Matsuda, 1997).
Orientations Futures
The future directions for research on “(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid” and related compounds could include further studies on their synthesis, properties, and potential applications. For example, the urease inhibitory activity of a related compound suggests potential applications in the treatment of diseases related to urease .
Propriétés
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O4/c11-10(12,9(13)14)6-1-2-7-8(5-6)16-4-3-15-7/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNFHTOGTMBNEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride](/img/structure/B1454002.png)

![4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1454004.png)



![2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile](/img/structure/B1454009.png)


![5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1454014.png)
![4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one](/img/structure/B1454017.png)

![5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid](/img/structure/B1454022.png)
![2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1454024.png)